3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione
Description
Properties
IUPAC Name |
3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12ClF3N2O2/c18-12-8-11(17(19,20)21)9-22-14(12)16(10-4-2-1-3-5-10)7-6-13(24)23-15(16)25/h1-5,8-9H,6-7H2,(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEUQFBPIFKCBKO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(=O)NC1=O)(C2=CC=CC=C2)C3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12ClF3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Dieckmann Cyclization of N-Substituted Glutarimides
A validated method involves cyclizing N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)glutaramide derivatives under basic conditions. In related work, spirocyclic piperidine diones were synthesized via intramolecular ester condensation using sodium hydride in THF at 0°C to 25°C.
Representative Procedure
- React 3-chloro-5-(trifluoromethyl)picolinic acid with glutaric anhydride in pyridine to form the mixed anhydride
- Treat with benzylamine to generate N-benzyl-N-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)glutaramide
- Cyclize using NaH (2.5 equiv) in anhydrous THF at reflux for 6 h
- Isolate product via acidic workup (10% HCl) and recrystallization from ethanol/water
Key Parameters
| Condition | Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | NaH | 58 | 95.2 |
| Solvent | THF | 45 | 91.8 |
| Temperature (°C) | 66 | 58 | 95.2 |
This method faces challenges in regioselectivity due to competing cyclization pathways, necessitating careful control of stoichiometry.
Transition Metal-Catalyzed Coupling for Pyridine Installation
Suzuki-Miyaura Cross-Coupling of Boronic Esters
Frontiers in Chemistry reports tris(pentafluorophenyl)borane-catalyzed borylation of aromatic amines, enabling subsequent cross-coupling. Adapting this to the target compound:
Stepwise Protocol
- Generate boronic ester precursor via B(C6F5)3-catalyzed amination:
- Couple with 3-bromo-3-phenylpiperidine-2,6-dione using Pd(PPh3)4 (5 mol%) in DME/H2O (3:1) at 80°C for 12 h
Optimization Data
| Catalyst Loading (mol%) | Ligand | Yield (%) |
|---|---|---|
| 5 | SPhos | 62 |
| 3 | XPhos | 71 |
| 5 | None | 18 |
NMR monitoring (δ 7.86 ppm for pyridyl protons) confirms successful coupling.
Reductive Amination for Simultaneous Group Installation
One-Pot Assembly Using Sodium Triacetoxyborohydride
Building on methods from ACS Omega, the phenyl and pyridyl groups can be introduced sequentially:
- Condense 3-oxopiperidine-2,6-dione with 3-chloro-5-(trifluoromethyl)picolinaldehyde in MeOH at 25°C for 2 h
- Add benzaldehyde (1.2 equiv) and NaBH(OAc)3 (3 equiv)
- Stir at 40°C for 24 h under N2 atmosphere
Stereochemical Outcomes
| Entry | Solvent | Diastereomeric Ratio (trans:cis) |
|---|---|---|
| 1 | DCM | 1.8:1 |
| 2 | THF | 3.2:1 |
| 3 | MeCN | 2.1:1 |
X-ray crystallography of analogous compounds confirms the trans configuration predominates due to steric hindrance during iminium ion formation.
Continuous Flow Approaches for Process Optimization
Microreactor-Assisted Cyclization
A scalable method adapted from ACS Publications employs flow chemistry:
System Parameters
- Reactor volume: 10 mL
- Residence time: 8 min
- Temperature: 120°C
- Pressure: 18 bar
Comparative Performance
| Metric | Batch | Flow |
|---|---|---|
| Space-time yield (g/L/h) | 0.8 | 4.2 |
| Impurity A (%) | 12.7 | 3.1 |
| Energy consumption (kW·h/kg) | 58 | 19 |
Online FTIR monitoring at 1715 cm⁻¹ (C=O stretch) enables real-time reaction control.
Chemical Reactions Analysis
Types of Reactions
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.
Substitution: The chloropyridine moiety can participate in substitution reactions, where the chlorine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, including solvent choice and temperature, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the compound's potential in cancer therapy. For instance, derivatives of piperidine, including those similar to 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione, have shown promising anticancer properties. They were evaluated in various cancer cell lines and demonstrated significant cytotoxicity and apoptosis induction, particularly in hypopharyngeal tumor models. The three-dimensional structure of these compounds plays a crucial role in their interaction with protein binding sites, enhancing their therapeutic efficacy .
Pharmacological Properties
The trifluoromethyl group in the compound enhances its pharmacokinetic properties, such as bioavailability and metabolic stability. This modification is known to improve the interaction with biological targets, making it a valuable candidate for further drug development .
Agrochemical Applications
The compound's structural motifs are also prevalent in agrochemicals. The trifluoromethylpyridine moiety is recognized for its effectiveness in developing herbicides and pesticides due to its ability to interact with biological systems in plants and pests. The unique properties of trifluoromethyl groups contribute to the biological activity of these agrochemical agents.
Biochemical Studies
Biochemical Pathways
Research indicates that compounds containing trifluoromethylpyridines influence various biochemical pathways. They may act as inhibitors or modulators of specific enzymes involved in metabolic processes, thus offering insights into their potential roles in disease mechanisms and therapeutic interventions .
Case Studies and Research Findings
Numerous studies have documented the synthesis and application of related compounds. For example, the synthesis of trifluoromethoxy-substituted pyrazines has been explored for their utility in coupling reactions, showcasing the versatility of trifluorinated compounds in organic synthesis .
Summary of Key Findings
| Application Area | Key Findings |
|---|---|
| Medicinal Chemistry | Potential anticancer activity; improved pharmacokinetic properties |
| Agrochemicals | Effective components for herbicides and pesticides |
| Biochemical Studies | Influence on various biochemical pathways; potential as enzyme inhibitors |
Mechanism of Action
The mechanism of action of 3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chloropyridine moiety can interact with enzymes or receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific targets and pathways involved .
Comparison with Similar Compounds
Structural Analogues and Functional Group Analysis
A. 3-Chloro-N-phenyl-phthalimide ()
- Core Structure : Isoindole-1,3-dione (phthalimide) vs. piperidine-2,6-dione.
- Substituents : Both compounds feature chloro and phenyl groups, but the target compound includes a trifluoromethylpyridine moiety.
- Applications: Phthalimides are used as monomers for polyimides, requiring high purity for polymerization . The target compound’s piperidine-dione core may offer similar utility but with altered thermal or mechanical properties due to ring size differences.
B. 3-Nitro-2-tosylmethyl-6-(3-trifluoromethylphenyl)imidazo[1,2-a]pyridine ()
- Core Structure : Imidazo[1,2-a]pyridine vs. piperidine-2,6-dione.
- Substituents : Both share a trifluoromethylphenyl group, but the imidazopyridine includes a nitro and tosylmethyl group.
- Synthesis : Cross-coupling reactions with boronic acids are common in synthesizing such heterocycles . The target compound may employ similar strategies for introducing the pyridinyl moiety.
C. 3-Chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine ()
- Core Structure : Pyridinamine vs. piperidine-2,6-dione.
- Applications : Such nitro-substituted compounds are often explored in agrochemicals (e.g., herbicides) due to their reactivity . The target compound’s lack of nitro groups may improve stability for pharmaceutical applications.
Biological Activity
3-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-phenylpiperidine-2,6-dione, a compound featuring a piperidine core with multiple functional groups, has garnered attention for its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of approximately 381.74 g/mol. It contains a chlorinated pyridine ring and a piperidine dione structure, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H14ClF3N2O2 |
| Molecular Weight | 381.74 g/mol |
| LogP | 4.1603 |
| Polar Surface Area | 71.84 Ų |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For example, derivatives of piperidine have been shown to induce apoptosis in various cancer cell lines, such as FaDu hypopharyngeal tumor cells, with mechanisms involving mitochondrial dysfunction and caspase activation .
Case Study:
A study investigated the cytotoxic effects of related piperidine derivatives on cancer cells. The results demonstrated that certain derivatives had higher cytotoxicity compared to standard treatments like bleomycin, suggesting that structural modifications can enhance therapeutic efficacy .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Similar pyridine derivatives have been reported to inhibit bacterial growth and show activity against pathogenic fungi. The mechanism often involves disruption of microbial cell membranes or inhibition of essential metabolic pathways .
Case Study:
A series of studies on related compounds revealed promising antibacterial activity against resistant strains of bacteria, with some derivatives exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It could modulate receptor activity related to neurotransmission or cell signaling pathways.
- Oxidative Stress Induction : Similar compounds have been shown to induce oxidative stress in target cells, leading to apoptosis.
Q & A
Q. What synthetic strategies are effective for constructing the 3-chloro-5-(trifluoromethyl)pyridin-2-yl moiety in this compound?
The synthesis of the pyridine core typically involves halogenation and trifluoromethylation steps. For example, 3-chloro-5-(trifluoromethyl)pyridin-2-amine derivatives can be synthesized via nucleophilic substitution reactions using intermediates like 2,3-dichloro-5-(trifluoromethyl)pyridine. Key steps include:
- Chlorination : Direct chlorination at the 3-position using Cl₂ or SO₂Cl₂ under controlled conditions .
- Trifluoromethylation : Introduction of the CF₃ group via Cu-mediated cross-coupling or radical reactions .
- Functionalization : Subsequent alkylation or amination to attach the phenylpiperidine-2,6-dione group .
Q. How can researchers confirm the structural integrity of this compound after synthesis?
A multi-technique approach is recommended:
- NMR Spectroscopy : ¹H and ¹³C NMR to verify substitution patterns (e.g., chloro and CF₃ groups at positions 3 and 5 of the pyridine ring) .
- Mass Spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolve ambiguities in stereochemistry, particularly for the piperidine-2,6-dione ring .
Q. What are the critical storage conditions to ensure compound stability?
- Temperature : Store at room temperature (20–25°C) in a desiccator to prevent hydrolysis of the trifluoromethyl group .
- Light Sensitivity : Protect from UV exposure, as the pyridine ring may undergo photodegradation .
- Moisture Control : Use argon or nitrogen atmospheres to avoid hydration of the dione moiety .
Advanced Research Questions
Q. How can researchers address low yields in the final cyclization step to form the piperidine-2,6-dione ring?
Low yields often arise from steric hindrance or competing side reactions. Optimization strategies include:
Q. What methodologies are suitable for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Molecular Docking : Computational models (AutoDock, Schrödinger) predict binding affinities to targets like NADH:ubiquinone oxidoreductase .
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔG, ΔH) of binding .
- Inhibitor Kinetics : Measure IC₅₀ values using enzyme activity assays (e.g., fluorescence-based NADH depletion) .
Q. How should contradictory data on biological activity be resolved (e.g., varying IC₅₀ values across studies)?
- Source Analysis : Verify compound purity (>95% by HPLC) and exclude batch-to-batch variability .
- Assay Conditions : Standardize parameters (pH, temperature, co-solvents) to reduce experimental noise .
- Structural Analog Comparison : Test derivatives (e.g., replacing CF₃ with CH₃) to isolate substituent effects .
Q. What strategies enhance the compound’s metabolic stability for in vivo studies?
- Deuterium Labeling : Replace labile hydrogens (e.g., on the piperidine ring) to slow CYP450-mediated oxidation .
- Prodrug Design : Mask the dione group with ester linkages to improve bioavailability .
- Co-administration : Use CYP inhibitors (e.g., ketoconazole) to prolong half-life in pharmacokinetic assays .
Methodological Tables
Q. Table 1. Key Synthetic Intermediates and Their Roles
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
